molecular formula C17H20N2O2 B7532880 Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone

Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone

Cat. No.: B7532880
M. Wt: 284.35 g/mol
InChI Key: LCJHAUZAOAPMPI-UHFFFAOYSA-N
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Description

Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is a heterocyclic compound that features an azepane ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone typically involves the formation of the oxazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The azepane moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone
  • 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole

Uniqueness

Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-15(17(20)19-11-7-2-3-8-12-19)18-16(21-13)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJHAUZAOAPMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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